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Compound of Interest

Compound Name: AGN 205327

Cat. No.: B15544751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and

biological activity of aGN 205327, a potent and selective synthetic agonist of retinoic acid

receptors (RARs). The information presented herein is intended to support researchers and

drug development professionals in their exploration of retinoid signaling pathways and the

therapeutic potential of RAR modulators.

Core Compound Properties
aGN 205327 is a small molecule that acts as a selective agonist for the gamma subtype of the

retinoic acid receptor (RARγ). Its chemical and physical properties are summarized in the table

below.

Property Value

Molecular Formula C₂₄H₂₆N₂O₃

Molecular Weight 390.47 g/mol

CAS Number 2070018-29-8

SMILES
CC1(C)C=C2C(=CC=C(C(=NO)C3=CC=4C(N3)

=CC=C(C(O)=O)C4)C2)C(C)(C)CC1
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aGN 205327 is characterized by its potent agonistic activity on retinoic acid receptors (RARs),

with a pronounced selectivity for the RARγ subtype. It demonstrates no significant inhibitory

activity against retinoid X receptors (RXRs), making it a valuable tool for dissecting the specific

roles of RAR-mediated signaling pathways.[1] The half-maximal effective concentrations (EC₅₀)

for each of the human RAR subtypes are presented below.

Receptor Subtype EC₅₀ (nM)

RARα 3766[1][2][3]

RARβ 734[1][2][3]

RARγ 32[1][2][3]

Retinoic Acid Receptor (RAR) Signaling Pathway
aGN 205327, as an RAR agonist, modulates gene expression by activating the canonical

retinoic acid signaling pathway. Upon entering the cell nucleus, it binds to a retinoic acid

receptor (RAR), inducing a conformational change in the receptor. This agonist-bound RAR

then forms a heterodimer with a retinoid X receptor (RXR). The resulting RAR-RXR

heterodimer binds to specific DNA sequences known as retinoic acid response elements

(RAREs) located in the promoter regions of target genes. This binding event recruits co-

activator proteins, leading to the initiation of gene transcription.[1][2][3][4][5]
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Retinoic Acid Receptor (RAR) Signaling Pathway Activation by aGN 205327.

Experimental Protocols
The following are representative protocols for assessing the activity of RAR agonists like aGN
205327.

Radioligand Binding Assay for RARα
This biochemical assay measures the ability of a test compound to compete with a radiolabeled

ligand for binding to the ligand-binding domain (LBD) of RARα.

Materials:

Human recombinant RARα-LBD

[³H]9-cis-Retinoic acid (radioligand)

Anti-GST antibody

Modified Tris-HCl buffer (pH 7.4)

9-cis-retinoic acid (for non-specific binding determination)

Test compound (e.g., aGN 205327)

Scintillation counter

Procedure:

Prepare a reaction mixture containing 0.025 µg of human recombinant RARα-LBD

expressed in insect cells in a modified Tris-HCl buffer (pH 7.4).

Add 3 nM [³H]9-cis-Retinoic acid to the reaction mixture.

Add 1 µg of Anti-GST antibody.

To determine non-specific binding, prepare a parallel set of reactions containing an excess (1

µM) of unlabeled 9-cis-retinoic acid.
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Add the test compound (aGN 205327) at various concentrations to the experimental wells.

Incubate the mixture for 2 hours at 4°C.

Following incubation, separate the bound from free radioligand using a suitable method (e.g.,

filtration).

Quantify the amount of bound [³H]9-cis-Retinoic acid using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

The inhibitory concentration (IC₅₀) of the test compound can then be determined from a

dose-response curve.

RARγ Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a test compound to activate the transcriptional

activity of RARγ.

Materials:

HEK 293T cells stably co-transfected with a human RARγ expression vector and a luciferase

reporter vector containing RAREs.

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics.

Compound Screening Medium (CSM)

Test compound (e.g., aGN 205327)

Reference agonist (e.g., all-trans-Retinoic Acid)

Luciferase detection reagent

96-well cell culture plates

Luminometer

Procedure:
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Plate the RARγ reporter cells in a 96-well plate at a density of 10,000 cells per well in their

growth medium and incubate overnight.

The following day, replace the growth medium with CSM containing various concentrations of

the test compound (aGN 205327) or the reference agonist. Include a vehicle control (e.g.,

DMSO).

Incubate the plate for 22-24 hours at 37°C in a humidified incubator with 5% CO₂.

After the incubation period, remove the treatment media.

Add the luciferase detection reagent to each well according to the manufacturer's

instructions.

Measure the luminescence using a plate-reading luminometer.

The EC₅₀ value, representing the concentration of the agonist that produces 50% of the

maximal response, can be calculated from the dose-response curve.

Experimental Workflow
The general workflow for characterizing a novel RAR agonist like aGN 205327 involves a

series of in vitro and cell-based assays to determine its binding affinity, functional activity, and

receptor selectivity.
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General Experimental Workflow for Characterizing an RAR Agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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